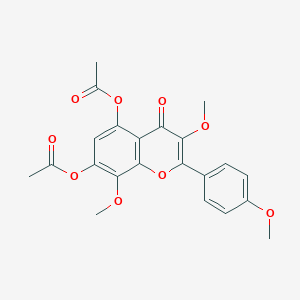

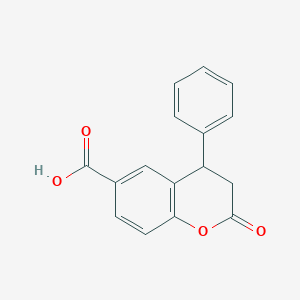

5,7-Diacetoxy-3,4',8-trimethoxyflavone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of flavones similar to 5,7-Diacetoxy-3,4',8-trimethoxyflavone often involves selective O-alkylation, dealkylation, and acetylation processes. Studies have described methods for synthesizing derivatives through the manipulation of acetophenone precursors, employing strategies such as selective protection and functional group transformation (Horie et al., 1995). Additionally, the synthesis of closely related compounds showcases the importance of precise control over reaction conditions to achieve the desired selectivity for hydroxylation and methoxylation patterns (Tominaga & Horie, 1993).

Molecular Structure Analysis

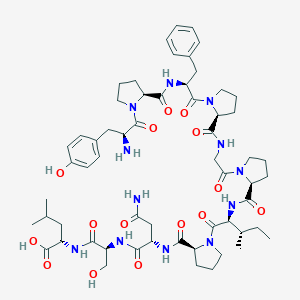

Molecular structure analysis of flavones, including 5,7-dihydroxy-3,6,8-trimethoxyflavone, reveals intramolecular hydrogen bonding and specific arrangements that influence their physical and chemical properties. X-ray crystallography studies provide insights into the crystal structure, showing how methoxy and hydroxy groups' positioning affects molecular stability and interactions (Xiong et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of flavones like 5,7-Diacetoxy-3,4',8-trimethoxyflavone involves reactions such as acetylation and selective dealkylation. These processes are crucial for modifying the flavone core, affecting the compound's biological activity and solubility. Studies on related compounds highlight methods for achieving selective acetylation and the impact of different substituents on the flavone's reactivity and stability (Donbaeva et al., 2005).

Physical Properties Analysis

The physical properties of flavones, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The presence of methoxy and hydroxy groups, in particular, influences these properties by affecting intermolecular interactions and molecular rigidity. Analysis of similar compounds provides a basis for understanding the physical characteristics of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (Llorca et al., 1993).

Chemical Properties Analysis

The chemical properties of 5,7-Diacetoxy-3,4',8-trimethoxyflavone, such as reactivity towards various reagents and stability under different conditions, are determined by its functional groups. The acetoxy and methoxy groups, for instance, play critical roles in dictating the compound's susceptibility to hydrolysis, oxidation, and other chemical transformations. Research on the chemical behavior of related flavones sheds light on the mechanisms and outcomes of these reactions, providing insights into the compound's chemical properties (Alshammari et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5,7-Diacetoxy-3,4',8-trimethoxyflavone and its derivatives have shown potential antiviral activities. For example, a related compound, Ro 09-0179, demonstrated potent antiviral effects against human picornaviruses such as rhinoviruses and coxsackieviruses in tissue culture, without affecting other DNA and RNA viruses. This suggests that compounds in this category may interfere with early stages of viral replication (Ishitsuka et al., 1982).

Anticancer Properties

Studies have indicated potential anticancer properties of flavones similar to 5,7-Diacetoxy-3,4',8-trimethoxyflavone. For instance, 5-hydroxy 3′,4′,7-trimethoxyflavone, a related compound, has been found effective against human breast cancer cells, inducing apoptosis and inhibiting cell proliferation (Sudha et al., 2018).

Antimicrobial Effects

Flavones similar to 5,7-Diacetoxy-3,4',8-trimethoxyflavone have been observed to possess antimicrobial properties. For example, two flavones isolated from Artemisia giraldii showed antibiotic activity against a range of bacterial and fungal species (Zheng et al., 1996).

Metabolic Studies

Research into the metabolism of polyphenols related to 5,7-Diacetoxy-3,4',8-trimethoxyflavone has been conducted. For example, the metabolism of compounds like myricetin, which shares structural similarities, by rat intestinal microflora, indicates potential insights into the biotransformation of such compounds in vivo (Griffiths & Smith, 1972).

Synthesis and Structural Studies

There have been efforts to synthesize and understand the structure of compounds related to 5,7-Diacetoxy-3,4',8-trimethoxyflavone. For instance, studies have detailed the synthesis of various methoxyflavones and investigated their properties, providing a foundation for understanding the chemical behavior of these compounds (Tominaga & Horie, 1993).

Eigenschaften

IUPAC Name |

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJLPXCFDHGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Diacetoxy-3,4',8-trimethoxyflavone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

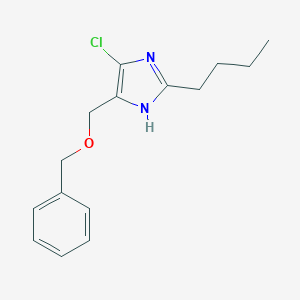

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)